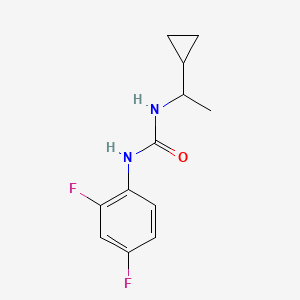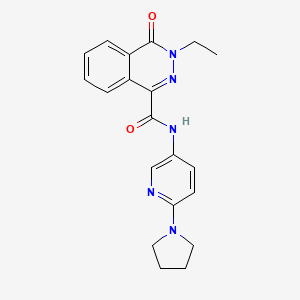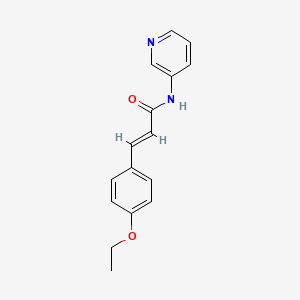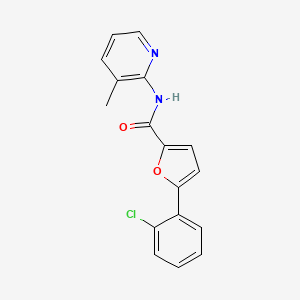
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, it has also been studied for its potential in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
Mecanismo De Acción
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines. By inhibiting JAK3, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea reduces the production of cytokines such as interleukin-2, which are involved in the inflammatory response. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-2, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of T cells, which are involved in the immune response. These effects lead to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a specific inhibitor of JAK3. This allows researchers to study the specific role of JAK3 in various cellular processes. Additionally, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for researchers.
However, one limitation of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a small molecule inhibitor, which may have off-target effects. Additionally, it may not be effective in all cell types or in all disease models, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea. One area of interest is its potential use in treating other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are interested in studying the long-term effects of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea on the immune system and its potential use in combination with other therapies.
Conclusion:
In conclusion, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea is a small molecule inhibitor of JAK3 that has been extensively studied for its potential use in treating autoimmune diseases. It works by reducing the production of cytokines and the activity of T cells, which leads to a reduction in inflammation and the symptoms associated with autoimmune diseases. While it has some limitations, it is a reliable tool for researchers and has several potential future directions for study.
Métodos De Síntesis
The synthesis of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea involves several steps. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form ethyl 2,4-difluoroanilinoformate. This intermediate is then reacted with cyclopropylamine to form the desired product, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea.
Aplicaciones Científicas De Investigación
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied for its potential use in treating autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. Additionally, it has also been studied for its potential use in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-7(8-2-3-8)15-12(17)16-11-5-4-9(13)6-10(11)14/h4-8H,2-3H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOUANCFKZCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)

![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)